molecular formula C8H10BClN2O2 B14051267 (2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride

(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride

Cat. No.: B14051267
M. Wt: 212.44 g/mol
InChI Key: SSJZPJCVQGQBEI-UHFFFAOYSA-N
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Description

(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride is a boronic acid derivative that contains a benzimidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride typically involves the formation of the benzimidazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring. The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Amines.

    Substitution: Biaryl or vinyl-aryl compounds.

Mechanism of Action

The mechanism of action of (2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways involved in disease progression. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design to target specific proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole-5-boronic acid
  • 1H-Benzimidazole-6-boronic acid
  • 2-Methyl-1H-indazole-6-boronic acid

Uniqueness

(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride is unique due to the presence of both the benzimidazole ring and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds may not. Its versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10BClN2O2

Molecular Weight

212.44 g/mol

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)boronic acid;hydrochloride

InChI

InChI=1S/C8H9BN2O2.ClH/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5;/h2-4,12-13H,1H3,(H,10,11);1H

InChI Key

SSJZPJCVQGQBEI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(N2)C)(O)O.Cl

Origin of Product

United States

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